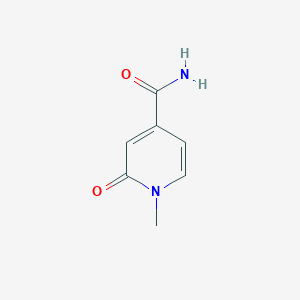

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

1-methyl-2-oxopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASWUZCGTOFYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356221 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6433-99-4 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic transformations starting from pyridine derivatives or related precursors. The key synthetic strategies include:

Hydrolysis of Nitrile Precursors: One common approach involves the hydrolysis of 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile derivatives under controlled alkaline or acidic conditions to yield the corresponding carboxamide. This method requires careful control of pH and temperature to avoid over-hydrolysis to carboxylic acids or decomposition.

Cyclization Reactions: The compound can also be synthesized via cyclization of appropriate β-keto amides or related intermediates. For example, the reaction of methylamine with 4-oxoalkane tetracarbonitriles followed by cyclization under acidic or neutral conditions yields the dihydropyridine ring system with the carboxamide functionality.

Amidation of Carboxylic Acid Precursors: Starting from 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, direct amidation using activating agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling additives like HOBt (1-hydroxybenzotriazole) in the presence of a base (e.g., triethylamine) in anhydrous solvents (e.g., dichloromethane) can afford the target carboxamide with high selectivity and yield.

Industrial Production Methods

Industrial-scale synthesis generally optimizes the above routes for scalability, cost-effectiveness, and purity:

Batch or Continuous Flow Synthesis: Large-scale production employs batch reactors or continuous flow systems with precise control over temperature, pH, and reagent feed rates to maximize yield and minimize impurities.

Catalyst Use: Catalysts such as Raney nickel for hydrogenation steps or Lewis acids (e.g., AlCl₃) for cyclization may be employed depending on the synthetic route.

Purification Techniques: Industrial purification often involves crystallization, recrystallization, and chromatographic methods adapted for scale, ensuring pharmaceutical-grade purity.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | 4-oxoalkane-1,1,2,2-tetracarbonitriles + H2O + base | 25–35 °C | 24 h | 80–90 | Formation of dihydropyridine ring |

| 2 | Amidation | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid + EDCI + HOBt + TEA | RT | 5 h | 70–85 | Coupling to form carboxamide |

| 3 | Reduction (optional) | Raney Nickel + H2 (balloon pressure) | 50 °C | 11 h | 70–75 | For intermediate amine formation |

Analytical Characterization (Typical Data)

| Technique | Observations/Values | Purpose |

|---|---|---|

| Melting Point | 234–236 °C | Purity check |

| NMR (¹H, 600 MHz) | δ 6.16 (s, 1H), 2.30 (s, 3H) | Structural confirmation |

| Mass Spectrometry | m/z 149.1 [M+H]+ | Molecular weight confirmation |

| IR Spectroscopy | Amide carbonyl stretch ~1650 cm⁻¹ | Functional group identification |

| TLC Monitoring | Rf values depend on solvent system | Reaction progress monitoring |

Notes on Preparation and Optimization

Temperature Control: Maintaining reaction temperatures between 25–50 °C is critical to prevent side reactions and degradation.

pH Sensitivity: Amidation and hydrolysis steps require careful pH adjustment to favor amide formation over acid or amine by-products.

Solvent Choice: Common solvents include methanol, dichloromethane, and water, selected based on solubility and reaction compatibility.

Catalyst Selection: Raney nickel is preferred for hydrogenation due to its activity and selectivity; however, catalyst loading and reaction time must be optimized.

Purification: Silica gel column chromatography with appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures) is standard for laboratory-scale purification.

Summary Table of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of nitriles | 4-oxoalkane tetracarbonitriles | Water, base, controlled temperature | High yield, straightforward | Requires strict pH control |

| Cyclization of β-keto amides | β-keto amides, methylamine | Acidic or neutral conditions, heating | Direct ring formation | May need purification steps |

| Amidation of carboxylic acid | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | EDCI, HOBt, TEA, DCM, room temperature | High selectivity and purity | Requires coupling reagents |

| Reduction of nitrile to amine | Nitrile intermediates | Raney Nickel, H2, methanol, 50 °C | Efficient amine formation | Longer reaction time |

This overview consolidates the preparation methods of this compound from multiple authoritative chemical literature sources and industrial practices. The synthetic strategies emphasize hydrolysis, cyclization, amidation, and reduction steps, with detailed reaction conditions and purification techniques to achieve high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

This compound has been investigated for its potential therapeutic effects, particularly in the realms of antimicrobial and anticancer research. The dihydropyridine structure is known for its ability to interact with various biological targets, modulating enzyme activity or receptor function. Studies have shown that derivatives of this compound can exhibit significant biological activities, which may include:

- Antimicrobial Activity: Research indicates that 1-methyl-2-oxo-1,2-dihydropyridine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

- Anticancer Properties: The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Organic Synthesis

Building Block for Complex Molecules:

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a broad spectrum of derivatives. Notably:

- Synthesis of Dihydropyridine Derivatives: This compound can be transformed into other dihydropyridine derivatives through reactions such as oxidation and reduction, which can yield ketones or alcohols respectively.

- Preparation of Nicotinates: The compound can also be utilized in the synthesis of nicotinates, which are important in pharmacology for their diverse biological effects .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that specific derivatives derived from this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Research

In another investigation, derivatives of 1-methyl-2-oxo-1,2-dihydropyridine were tested against various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests their potential use as chemotherapeutic agents .

Chemical Properties and Safety

Chemical Structure:

The molecular formula of this compound is , with a molecular weight of approximately 153.14 g/mol. Its structure includes a dihydropyridine ring with a carboxamide functional group, contributing to its reactivity and interaction with biological targets .

Safety Considerations:

While exploring its applications, it is essential to consider safety data associated with this compound. It may cause skin irritation and serious eye irritation upon contact; therefore, appropriate handling measures should be taken during laboratory work .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential therapeutic effects (antimicrobial/anticancer) | Significant biological activities observed |

| Organic Synthesis | Building block for complex organic molecules | Versatile transformations leading to diverse products |

| Case Studies | Specific research findings on efficacy | Demonstrated antimicrobial and anticancer properties |

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells . The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations

2-Oxo-1,2-dihydropyridine-4-carboxamide (Non-Methylated Analog)

- CAS : 175277-69-7

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- Key Difference : Lacks the methyl group at the 1-position.

- Implications : The absence of the methyl group reduces molecular weight by 14.03 g/mol and may alter solubility or binding affinity in biological systems .

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

- CAS : 1123169-39-0

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Key Difference : Ethyl substituent at the 1-position and a carboxylic acid group at the 4-position.

- The carboxylic acid group may confer different reactivity in synthetic pathways .

Positional Isomers and Derivatives

4-Methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic Acid

- Molecular Formula: C₇H₇NO₃

- Molecular Weight : 153.14 g/mol

- Key Difference : Carboxylic acid group at the 3-position instead of carboxamide at the 4-position.

- Synthesis : Produced via sulfuric acid-mediated cyclization with a 65% yield , indicating efficient synthesis under acidic conditions .

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Dimeric and Polymeric Forms

N,N’-(Disulfanediylbis(ethane-2,1-diyl))bis(1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide)

- Molecular Formula : C₁₈H₂₂N₄O₄S₂Na

- Molecular Weight : 445.10 g/mol

- Key Feature : Dimeric structure linked by a disulfide bridge.

- Synthesis : Achieved a 50% yield as a cream-colored solid, suggesting favorable dimerization under the reported conditions. The disulfide bond may enable redox-responsive behavior in drug delivery systems .

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s dimeric form achieves a higher yield (50%) compared to other derivatives in the same study (36–41%), highlighting efficient disulfide bridge formation .

- Safety Considerations: No hazard statements or safety data are reported for this compound, necessitating further toxicological studies .

Actividad Biológica

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a dihydropyridine ring structure, characterized by the presence of a methyl group at the 1-position and a carboxamide functional group at the 4-position. Its molecular formula is , with a molecular weight of approximately 167.162 g/mol. The unique arrangement of functional groups contributes to its reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated moderate antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The compound's mechanism may involve interference with bacterial cell wall synthesis or enzymatic functions critical for bacterial survival.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of dihydropyridine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide has been noted for its potential to modulate pathways involved in tumor growth and metastasis.

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It may act by inhibiting certain enzymes or receptors crucial for cellular functions. This interaction can lead to modulation of biochemical pathways that are essential for microbial growth or cancer cell survival.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | Benzyl group attached | Enhanced lipophilicity | Antimicrobial and anticancer |

| Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | Methyl ester present | Versatile intermediate | Antibacterial |

| 3-Benzylideneamino-pyridinone | Contains benzylideneamine moiety | Different functional groups | Varies widely in activity |

This comparison highlights the unique functional groups in each compound that contribute to their distinct biological activities.

Study on Antimicrobial Activity

A study published in 2009 investigated various N-substituted nicotinic acid derivatives against several bacterial strains. It reported that compounds similar to 1-methyl-2-oxo-1,2-dihydropyridine exhibited moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis , suggesting potential applications in treating bacterial infections.

Study on Anticancer Properties

In another study focusing on the anticancer effects of dihydropyridine derivatives, researchers found that certain modifications to the structure of 1-methyl-2-oxo compounds led to enhanced cytotoxicity against various cancer cell lines. These findings indicate that further structural optimization could yield more potent anticancer agents .

Q & A

Q. What methodologies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality-by-design (QbD) principles, including DOE (design of experiments) to optimize critical parameters (e.g., reagent stoichiometry, reaction time) . Use in-line PAT (process analytical technology) tools like FTIR for real-time monitoring. Statistical process control (SPC) charts track yield consistency across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.